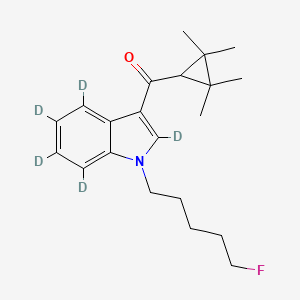
(1-(5-fluoropentyl)-1H-indol-3-yl-2,4,5,6,7-d5)(2,2,3,3-tetramethylcyclopropyl)methanone
描述
准备方法
XLR11-d5 的合成涉及一个多步骤过程,包括用 2,2,3,3-四甲基环丙烷甲酰氯酰化吲哚,然后用 1-溴-5-氟戊烷进行 N-烷基化 . 反应条件通常涉及使用有机溶剂和催化剂以促进所需产物的形成。 XLR11-d5 的工业生产方法类似于其他合成大麻素的生产方法,涉及大规模化学合成和提纯工艺,以确保高纯度和产量 .
化学反应分析
XLR11-d5 经历各种化学反应,包括氧化、还原和取代。 这些反应中常用的试剂和条件包括高锰酸钾等氧化剂、氢化铝锂等还原剂以及用于取代反应的亲核试剂 . 这些反应形成的主要产物取决于所使用的具体试剂和条件。 例如,XLR11-d5 的氧化会导致羟基化衍生物的形成,而还原会产生具有改变的功能基团的氘化类似物 .
科学研究应用
作用机制
相似化合物的比较
生物活性
The compound (1-(5-fluoropentyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone, commonly known as XLR-11 or 5F-UR-144, is a synthetic cannabinoid that has garnered attention due to its potent agonistic activity at cannabinoid receptors. This article explores its biological activity, including receptor binding affinity, pharmacological effects, metabolism, and associated health risks.
Chemical Structure and Properties
XLR-11 is an indole derivative characterized by the following chemical formula:
- Molecular Formula : C21H28FNO
- Molar Mass : 329.4515 g/mol
- IUPAC Name : (1-(5-fluoropentyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone
Receptor Affinity
XLR-11 acts as a potent agonist for both CB1 and CB2 cannabinoid receptors. Research indicates the following effective concentrations (EC50 values):
These values suggest that XLR-11 has a higher affinity for these receptors compared to Δ9-tetrahydrocannabinol (Δ9-THC), the primary psychoactive component of cannabis.
Pharmacological Effects
Studies have demonstrated that XLR-11 produces a range of effects similar to those of Δ9-THC:
- Antinociception : Reduction of pain sensitivity.
- Hypothermia : Induction of lower body temperature.
- Catalepsy : Impaired movement and rigidity.
- Suppression of Locomotor Activity : Decreased physical activity levels .
These effects were shown to be dose-dependent and were reversible with the administration of rimonabant, a selective CB1 antagonist .
Metabolism and Excretion
XLR-11 is extensively metabolized in vivo. The primary route of excretion is through urine as glucuronide conjugates. This metabolic pathway is significant for understanding the compound's pharmacokinetics and potential for detection in drug testing .
Case Studies and Health Risks
Several case studies have reported adverse effects associated with XLR-11 usage:
- Acute Kidney Injury : Instances of kidney damage linked to the use of synthetic cannabinoids including XLR-11 have been documented .
- Hospitalizations : Users have experienced severe reactions leading to emergency medical interventions .
- Psychotropic Effects : Users report experiences akin to those produced by traditional cannabis use, but with heightened risks due to the unpredictability of synthetic compounds .
Comparative Analysis with Other Cannabinoids
To better understand the biological activity of XLR-11, it is helpful to compare it with other synthetic cannabinoids:
| Compound | CB1 EC50 (nM) | CB2 EC50 (nM) | Primary Effects |
|---|---|---|---|
| Δ9-THC | ~30 | ~30 | Euphoria, analgesia |
| UR-144 | <30 | <30 | Similar to Δ9-THC |
| XLR-11 | 98 | 83 | Antinociception, hypothermia |
属性
IUPAC Name |
[2,4,5,6,7-pentadeuterio-1-(5-fluoropentyl)indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28FNO/c1-20(2)19(21(20,3)4)18(24)16-14-23(13-9-5-8-12-22)17-11-7-6-10-15(16)17/h6-7,10-11,14,19H,5,8-9,12-13H2,1-4H3/i6D,7D,10D,11D,14D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXLDPUUMIHVLEC-OAWGXGCBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1(C)C)C(=O)C2=CN(C3=CC=CC=C32)CCCCCF)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2CCCCCF)[2H])C(=O)C3C(C3(C)C)(C)C)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501346820 | |
| Record name | [1-(5-Fluoropentyl)(d5)-1H-indol-3-yl](2,2,3,3-tetramethylcyclopropyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501346820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2095544-37-7 | |
| Record name | [1-(5-Fluoropentyl)(d5)-1H-indol-3-yl](2,2,3,3-tetramethylcyclopropyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501346820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















